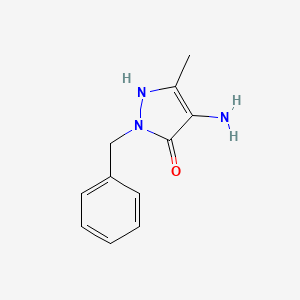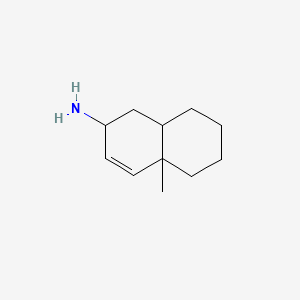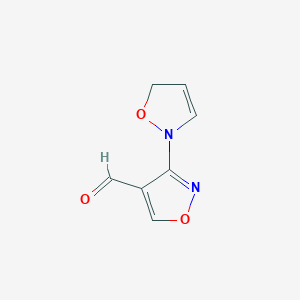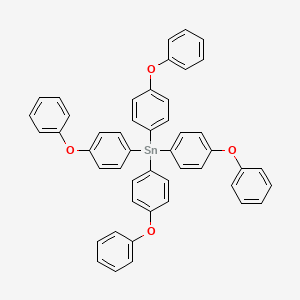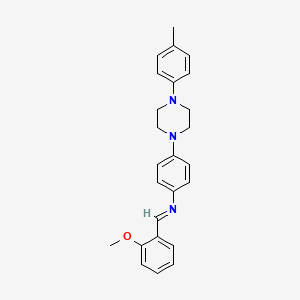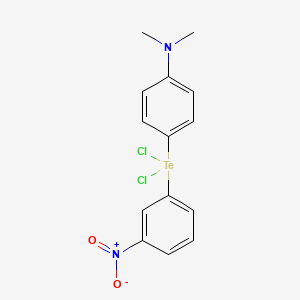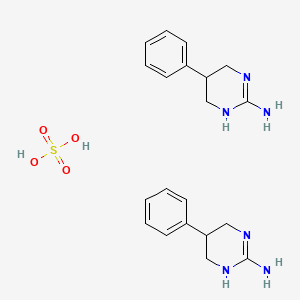
5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;sulfuric acid is a compound that combines a tetrahydropyrimidine derivative with sulfuric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the reaction of phenyl isocyanate with 2,3-diaminomaleonitrile through a condensation process. This reaction forms 1-(2-amino-1,2-dicyanovinyl)-3-phenylurea, which is then further reacted to produce the desired tetrahydropyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-imino-6-substituted-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-diones: These compounds share a similar tetrahydropyrimidine core but differ in their substituents and overall structure.
2-thio-containing pyrimidines: These compounds contain a sulfur atom in the pyrimidine ring and exhibit diverse biological activities.
Uniqueness
5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its specific combination of a phenyl group and a tetrahydropyrimidine core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
78534-19-7 |
|---|---|
Molecular Formula |
C20H28N6O4S |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;sulfuric acid |
InChI |
InChI=1S/2C10H13N3.H2O4S/c2*11-10-12-6-9(7-13-10)8-4-2-1-3-5-8;1-5(2,3)4/h2*1-5,9H,6-7H2,(H3,11,12,13);(H2,1,2,3,4) |
InChI Key |
MSRXHWUJBWNPBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN=C(N1)N)C2=CC=CC=C2.C1C(CN=C(N1)N)C2=CC=CC=C2.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


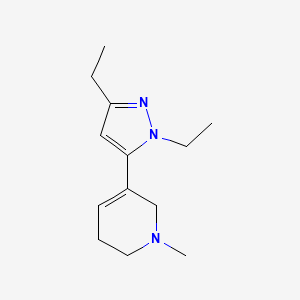
![N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel](/img/structure/B13808147.png)

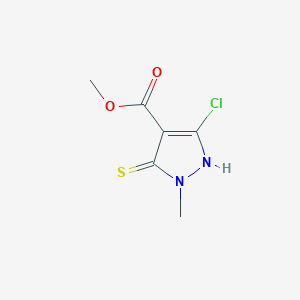
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B13808150.png)
![1H-Cyclobuta[cd]pentalene,1a,3a,5a,5b-tetrahydro-1-(1-methylethylidene)-](/img/structure/B13808158.png)

